N-(4-fluorobenzyl)-N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide
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Overview
Description
N-(4-fluorobenzyl)-N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide, often referred to as FQX-1 , is a complex organic compound with a fascinating structure. Let’s break it down:
- The N-(4-fluorobenzyl) group indicates a benzyl moiety substituted with a fluorine atom.
- The N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl) portion is a quinoxaline derivative containing an amino group, an oxoethyl group, and a fluorophenyl substituent.
Preparation Methods
Synthetic Routes: The synthesis of FQX-1 involves several steps, including condensation reactions, cyclizations, and functional group transformations. While I don’t have specific synthetic details, researchers likely employ established methods to assemble this intricate molecule.
Industrial Production: Industrial-scale production of FQX-1 would require optimization for yield, cost, and safety. Companies might use continuous flow processes or batch reactions to produce this compound efficiently.
Chemical Reactions Analysis
FQX-1 likely participates in various chemical reactions:
Oxidation: The quinoxaline core could undergo oxidation, potentially leading to new functional groups.
Reduction: Reduction reactions might modify the amino or oxoethyl groups.
Substitution: Substituents on the benzyl and quinoxaline rings could be replaced by other groups.
Common reagents and conditions would depend on the specific reaction. Major products could include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
FQX-1’s versatility makes it valuable in multiple fields:
Medicine: Researchers explore its potential as an anticancer agent, kinase inhibitor, or anti-inflammatory compound.
Chemistry: It serves as a synthetic building block for more complex molecules.
Biology: FQX-1 may interact with cellular pathways, affecting cell growth or signaling.
Mechanism of Action
The precise mechanism remains an active area of study. FQX-1 likely interacts with specific protein targets, modulating cellular processes. Further research is needed to elucidate its exact mode of action.
Comparison with Similar Compounds
While FQX-1 is unique due to its specific substitution pattern, similar compounds include other quinoxalines, benzyl derivatives, and kinase inhibitors. FQX-1’s distinct structure sets it apart.
Properties
Molecular Formula |
C25H20F2N4O3 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-[3-[acetyl-[(4-fluorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C25H20F2N4O3/c1-16(32)30(14-17-6-8-18(26)9-7-17)24-25(34)31(22-5-3-2-4-21(22)29-24)15-23(33)28-20-12-10-19(27)11-13-20/h2-13H,14-15H2,1H3,(H,28,33) |
InChI Key |
LGFCXVOQGCWMLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)F)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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